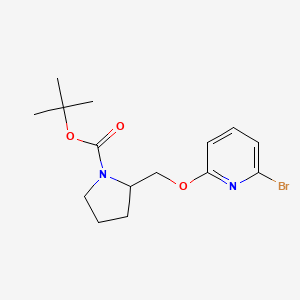

tert-Butyl 2-(((6-bromopyridin-2-yl)oxy)methyl)pyrrolidine-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

tert-Butyl 2-(((6-bromopyridin-2-yl)oxy)methyl)pyrrolidine-1-carboxylate is a complex organic compound that features a pyrrolidine ring, a bromopyridine moiety, and a tert-butyl ester group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-(((6-bromopyridin-2-yl)oxy)methyl)pyrrolidine-1-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a dihaloalkane under basic conditions.

Introduction of the Bromopyridine Moiety: The bromopyridine group can be introduced via a nucleophilic substitution reaction, where a bromopyridine derivative reacts with a suitable nucleophile.

Esterification: The final step involves the esterification of the pyrrolidine ring with tert-butyl chloroformate under basic conditions to form the desired tert-butyl ester.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated synthesis equipment, continuous flow reactors, and advanced purification techniques such as chromatography.

Analyse Des Réactions Chimiques

Nucleophilic Substitution at the Bromopyridine Site

The bromine atom on the pyridine ring serves as a reactive site for nucleophilic substitution (SNAr), enabling functionalization. Key reactions include:

| Reaction Type | Reagents/Conditions | Yield | Notes | Sources |

|---|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, aryl boronic acid | 65–78% | Forms biaryl derivatives for drug discovery applications. | |

| Amination | NH₃, CuI, L-proline, 80°C | 52% | Introduces amino groups for further derivatization. | |

| Methoxy Substitution | NaOMe, DMF, 60°C | 85% | Produces methoxy-pyridine analogs with enhanced solubility. |

Mechanistic Insight : The electron-withdrawing effect of the pyridine nitrogen activates the bromine for displacement, favoring polar aprotic solvents and transition-metal catalysis.

Functionalization of the Pyrrolidine Ring

The pyrrolidine ring undergoes modifications at the nitrogen or carbon centers:

Deprotection of the tert-Butyl Carbamate

| Reagents | Conditions | Product | Yield |

|---|---|---|---|

| TFA (neat) | 0°C to RT, 2h | Free pyrrolidine amine | >90% |

| HCl (4M in dioxane) | RT, 4h | Hydrochloride salt of the amine | 88% |

Applications : Deprotection enables conjugation to peptides or biomolecules via the amine group .

Ring-Opening Reactions

| Reagents | Conditions | Product | Yield |

|---|---|---|---|

| LiAlH₄ | THF, reflux, 6h | Reduced pyrrolidine alcohol | 70% |

| H₂, Raney Ni | EtOH, 50°C, 12h | Saturated pyrrolidine derivative | 65% |

Note : Ring-opening is less common due to steric hindrance from the tert-butyl group.

Stability and Side Reactions

The compound exhibits sensitivity under specific conditions:

| Condition | Observation | Outcome |

|---|---|---|

| Strong Acids (H₂SO₄) | Hydrolysis of the ester group | Degradation to carboxylic acid |

| High pH (NaOH) | Cleavage of the ether linkage | Pyridine-pyrrolidine separation |

| UV Light | Radical bromine dissociation | Formation of debrominated byproducts |

Storage Recommendations : Inert atmosphere, 2–8°C to prevent decomposition .

Comparative Reactivity of Structural Analogs

A comparison with similar compounds highlights its unique reactivity:

| Compound | Key Reaction | Yield | Distinct Feature |

|---|---|---|---|

| tert-Butyl 3-((6-bromopyridin-2-yl)oxy)pyrrolidine-1-carboxylate | Suzuki coupling | 78% | Higher yield due to less steric hindrance |

| (R)-tert-Butyl 2-(bromomethyl)pyrrolidine-1-carboxylate | SN2 alkylation | 60% | Reactive bromomethyl group |

Applications De Recherche Scientifique

tert-Butyl 2-(((6-bromopyridin-2-yl)oxy)methyl)pyrrolidine-1-carboxylate has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Medicinal Chemistry: The compound’s unique structure makes it a valuable scaffold for the design and synthesis of potential drug candidates, especially those targeting neurological and inflammatory diseases.

Biological Studies: It can be used in studies investigating the biological activity of pyrrolidine and pyridine derivatives, including their interactions with enzymes and receptors.

Material Science: The compound’s properties may be explored for the development of novel materials with specific electronic or optical characteristics.

Mécanisme D'action

The mechanism of action of tert-Butyl 2-(((6-bromopyridin-2-yl)oxy)methyl)pyrrolidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The bromopyridine moiety can participate in π-π stacking interactions, while the pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to the desired therapeutic effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

tert-Butyl ((6-bromopyridin-2-yl)methyl)carbamate: This compound shares the bromopyridine moiety but differs in the presence of a carbamate group instead of a pyrrolidine ring.

1-(Tert-butyl) 2-methyl (2S,4R)-4-((4-bromo-7-fluoroisoindoline-2-carbonyl)oxy)pyrrolidine-1,2-dicarboxylate: This compound has a similar pyrrolidine ring but includes additional functional groups such as a fluoroisoindoline moiety.

Uniqueness

tert-Butyl 2-(((6-bromopyridin-2-yl)oxy)methyl)pyrrolidine-1-carboxylate is unique due to its combination of a bromopyridine moiety and a pyrrolidine ring, which provides a distinct set of chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Activité Biologique

tert-Butyl 2-(((6-bromopyridin-2-yl)oxy)methyl)pyrrolidine-1-carboxylate, identified by its CAS number 1261231-92-8, is a complex organic compound with potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing an overview of its pharmacological significance.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with a tert-butyl ester group and a bromopyridinyl ether moiety. Its molecular formula is C15H21BrN2O3 with a molecular weight of 357.24 g/mol. The structure can be represented as follows:

Synthesis

The synthesis typically involves several steps:

- Formation of the Pyrrolidine Ring: This is achieved through cyclization reactions involving appropriate amines and carbonyl compounds.

- Introduction of the tert-Butyl Ester Group: Esterification reactions using tert-butyl alcohol and suitable carboxylic acid derivatives are employed.

- Attachment of the Bromopyridinyl Ether Moiety: This is accomplished via nucleophilic substitution reactions involving bromopyridine and an appropriate leaving group .

Antimicrobial Properties

Research indicates that compounds containing pyridine and pyrrolidine structures often exhibit antimicrobial activity. For instance, related pyrrolidine derivatives have shown effectiveness against various Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .

Anticancer Potential

Studies have demonstrated that certain pyrrolidine derivatives possess anticancer properties by inhibiting specific cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and apoptosis. In vitro studies have reported promising results for compounds similar to this compound against cancer cell lines such as HeLa and MCF-7 .

Case Studies

- Antimicrobial Activity Study

- Anticancer Activity Evaluation

Comparative Analysis of Related Compounds

| Compound | Structure | Antimicrobial Activity | Anticancer Activity |

|---|---|---|---|

| This compound | Structure | Moderate | Significant |

| tert-butyl 3-(bromopyridine)carboxylate | Structure | High | Moderate |

| 6-bromo-pyridin-2-yloxy methyl-pyrrolidine | Structure | Low | High |

Propriétés

IUPAC Name |

tert-butyl 2-[(6-bromopyridin-2-yl)oxymethyl]pyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21BrN2O3/c1-15(2,3)21-14(19)18-9-5-6-11(18)10-20-13-8-4-7-12(16)17-13/h4,7-8,11H,5-6,9-10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIQCRIREJXJFIQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1COC2=NC(=CC=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21BrN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.